molecular formula C5H6Cl2O3 B12842850 trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Cat. No.: B12842850
M. Wt: 185.00 g/mol
InChI Key: CYWTZUGZRSAQEN-RFZPGFLSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one typically involves the reaction of 4,5-dichloro-4,5-dimethyl-1,3-dioxolane with a suitable oxidizing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The melting point of the compound is between 88-90°C, and it has a predicted boiling point of 252.3±30.0°C .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is stored in a -20°C freezer under an inert atmosphere to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted dioxolane derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (commonly referred to as DDDO) is a chemical compound belonging to the dioxolone class. Its molecular formula is C₅H₆Cl₂O₃, and it has a molecular weight of 185.01 g/mol. This compound is notable for its unique structure, which includes two chlorine atoms and two methyl groups on its dioxolane ring. Such structural characteristics contribute to its reactivity and potential applications in organic synthesis and pharmaceuticals.

The compound exhibits significant reactivity due to the presence of the chlorine substituents and the methyl groups. These features enhance its ability to act as a reactive intermediate in various chemical reactions, allowing it to interact with biological targets such as enzymes and receptors.

PropertyValue
Molecular FormulaC₅H₆Cl₂O₃
Molecular Weight185.01 g/mol
CAS Number116857-05-7

Case Studies and Research Findings

Research into DDDO's biological activity is still emerging. However, some studies have highlighted its potential:

  • A study focused on the synthesis of derivatives from DDDO revealed that modifications could lead to compounds with enhanced biological activity or different physical properties. This underscores the importance of DDDO in medicinal chemistry.
  • Another investigation indicated that compounds derived from DDDO could exhibit notable pharmacological effects, although specific mechanisms remain to be elucidated.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it can be compared with similar compounds:

CompoundStructure CharacteristicsUnique Features
Cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-oneSimilar dioxolane structureDistinct stereochemistry
4,5-Dimethyl-1,3-dioxolan-2-oneLacks chlorine substituentsSimpler structure with different reactivity
4,5-Dichloro-1,3-dioxolan-2-oneRelated compound with different substituentsUsed in organic synthesis

The presence of both chlorine and methyl groups in DDDO enhances its reactivity compared to related compounds, making it a valuable intermediate in synthetic organic chemistry.

Properties

Molecular Formula

C5H6Cl2O3

Molecular Weight

185.00 g/mol

IUPAC Name

(4S,5S)-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one

InChI

InChI=1S/C5H6Cl2O3/c1-4(6)5(2,7)10-3(8)9-4/h1-2H3/t4-,5-/m1/s1

InChI Key

CYWTZUGZRSAQEN-RFZPGFLSSA-N

Isomeric SMILES

C[C@@]1([C@](OC(=O)O1)(C)Cl)Cl

Canonical SMILES

CC1(C(OC(=O)O1)(C)Cl)Cl

Origin of Product

United States

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